![molecular formula C15H12ClNO4 B5859538 2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5859538.png)
2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid
Overview
Description
2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid, also known as N-(3-chloro-4-methoxybenzoyl)-anthranilic acid (CMAA), is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAA is a derivative of anthranilic acid and is known for its anti-inflammatory and analgesic properties. In
Mechanism of Action
The mechanism of action of CMAA involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation and pain. By inhibiting the COX pathway, CMAA reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
CMAA has been shown to possess anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CMAA has been found to be safe and well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of CMAA is its anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases. CMAA has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of CMAA is its low solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the research on CMAA. One of the future directions is the development of more efficient synthesis methods for CMAA. Another future direction is the investigation of the potential of CMAA in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, the investigation of the potential of CMAA in other diseases such as Alzheimer's disease and Parkinson's disease is another future direction for research.
Scientific Research Applications
CMAA has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. CMAA has also been studied for its potential use in cancer treatment. Studies have shown that CMAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-13-7-6-9(8-11(13)16)14(18)17-12-5-3-2-4-10(12)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFALFHJHNBMINX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-methoxybenzoyl)amino]benzoic acid |
Synthesis routes and methods
Procedure details
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